molecular formula C10H7BrO3S B8218954 6-Bromo-4-oxothiochromane-2-carboxylic acid

6-Bromo-4-oxothiochromane-2-carboxylic acid

Cat. No.: B8218954
M. Wt: 287.13 g/mol
InChI Key: WJKLDGDSRJNIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-oxothiochromane-2-carboxylic acid (CAS 1958099-19-8) is a high-value chemical building block extensively used in the synthesis of pharmaceutical compounds, with particular interest in the development of agents targeting central nervous system (CNS) disorders . This compound features a thiochromane scaffold annelated with a gamma-thiopyrone ring and is functionally rich, presenting a bromo substituent and a carboxylic acid group that allow for extensive further functionalization and diversity-oriented library synthesis . Its reactivity makes it a valuable intermediate in medicinal chemistry for creating analogs with potential neuroprotective or anti-inflammatory properties . The compound serves as a key precursor in the exploration of chromone-based multitarget-directed ligands, which is a prominent strategy for addressing complex, multifactorial pathologies such as neurodegenerative diseases . Optimized synthetic routes, including microwave-assisted processes, have been developed for related bromochromone carboxylic acids, highlighting their importance in concise and efficient library generation for structure-activity relationship (SAR) studies . Researchers value this synthon for its ability to participate in a wide spectrum of chemical reactions, facilitating the rapid discovery and optimization of new bioactive molecules . Please handle with care and consult the material safety data sheet. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-4-oxo-2,3-dihydrothiochromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3S/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKLDGDSRJNIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=C(C1=O)C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-oxothiochromane-2-carboxylic acid typically involves the bromination of 4-oxothiochromane-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the thiochromane ring . The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-oxothiochromane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

6-Bromo-4-oxothiochromane-2-carboxylic acid serves as a building block for synthesizing more complex organic molecules. It can undergo various chemical transformations such as oxidation and reduction, leading to the formation of sulfoxides or sulfones, and alcohols respectively. This versatility allows chemists to explore new synthetic pathways and develop novel compounds with specific functionalities.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies suggest that the compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary findings indicate that it may interact with specific enzymes or receptors involved in cancer pathways, potentially leading to therapeutic applications in oncology .

Biological Research

In biological studies, this compound is utilized to investigate:

  • Protein Interactions : Understanding how it binds to proteins can reveal insights into its role in cellular signaling pathways.
  • Cellular Pathways : Research into how it influences various cellular processes could lead to discoveries in disease mechanisms and treatment strategies.

Mechanism of Action

The mechanism of action of 6-Bromo-4-oxothiochromane-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural and Molecular Characteristics

The table below summarizes key structural and molecular features of 6-Bromo-4-oxothiochromane-2-carboxylic acid and its analogs:

Compound Name CAS Molecular Formula Molecular Weight Substituents Ring Type Carboxylic Acid Position Key Properties
6-Bromo-4-oxo-4H-chromene-2-carboxylic acid 51484-06-1 C₁₀H₅BrO₄ 269.05 Br (6) Chromene (unsaturated) 2 95% purity; commercial availability
6-Bromo-4-oxochroman-2-carboxylic acid 32663-93-7 C₁₀H₇BrO₄ 287.06* Br (6) Chroman (saturated) 2 Saturated ring enhances conformational flexibility
6-Fluoro-4-oxochroman-2-carboxylic acid 105300-40-1 C₁₀H₇FO₄ 210.16 F (6) Chroman (saturated) 2 Boiling point: 427.4°C; Density: 1.498 g/cm³
6-Chloro-7-hydroxycoumarin-3-carboxylic acid N/A C₁₀H₅ClO₅ 240.60 Cl (6), OH (7) Coumarin (chromene lactone) 3 Hydroxy group increases polarity and acidity
6-Bromo-2-oxochromene-3-carboxylic acid N/A C₁₀H₅BrO₄ 269.05 Br (6) Chromene (unsaturated) 3 Altered electronic distribution due to COOH position

Key Comparative Analysis

Halogen Effects
  • Bromine : Larger atomic radius and higher molecular weight (e.g., 269.05 for bromo-chromene vs. 210.16 for fluoro-chroman) enhance steric bulk and polarizability, favoring halogen bonding in molecular interactions .
  • Fluorine : Smaller size and electronegativity improve metabolic stability and lipophilicity, as seen in the fluoro-chroman derivative’s lower boiling point (427.4°C) compared to bromo analogs .
  • Chlorine : Intermediate in size and reactivity; the chloro-coumarin derivative’s additional hydroxy group at position 7 enhances solubility and acidity .
Ring Saturation and Conjugation
  • Chroman (saturated) : Reduced conjugation due to single bonds (e.g., 6-Bromo-4-oxochroman-2-carboxylic acid) improves stability against oxidation and flexibility for binding in biological systems .
Carboxylic Acid Position
  • Position 2 : Proximity to the ketone group (e.g., 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid) may enable intramolecular hydrogen bonding, affecting acidity and solubility .
  • Position 3 : In coumarin derivatives (e.g., 6-Bromo-2-oxochromene-3-carboxylic acid), the COOH group alters dipole moments and hydrogen-bonding capacity, influencing interactions with biological targets .
Additional Functional Groups

Physicochemical and Application Insights

  • Solubility and Polarity : Fluorinated and hydroxylated derivatives exhibit higher polarity, making them suitable for aqueous-phase reactions or drug formulations .
  • Thermal Stability : Brominated chromene derivatives (e.g., 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid) may decompose at lower temperatures compared to saturated chroman analogs due to conjugation-related instability .
  • Pharmacological Potential: Fluorinated chroman derivatives are cited in medicinal chemistry literature (e.g., Arzneimittel-Forschung), suggesting applications in drug development .

Biological Activity

6-Bromo-4-oxothiochromane-2-carboxylic acid is a compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by a thiochromane ring, a bromine substituent, and a carboxylic acid group, allows it to interact with various biological targets, potentially leading to therapeutic applications.

  • Molecular Formula : C10H7BrO3S
  • Molecular Weight : 287.13 g/mol

The presence of the bromine atom enhances the compound's reactivity, making it an interesting candidate for further investigation into its biological effects.

The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors. The bromine atom and the carboxylic acid group are crucial for this binding, which can lead to the inhibition or modulation of enzyme activity. This compound can also participate in redox reactions, influencing various cellular pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial activity against various pathogens. Its structural features allow it to disrupt microbial cell functions.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell growth. It may act on multiple targets within cancer cells, including apoptosis pathways and cell cycle regulation.
  • Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in disease processes, which may contribute to its therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
6-Chloro-4-oxothiochromane-2-carboxylic acidC10H7ClO3SContains chlorine instead of bromine
6-Bromo-4-oxochroman-2-carboxylic acidC10H7BrO4Lacks thioether functionality
4-Oxothiochromane-2-carboxylic acidC10H9O3SNo halogen substituent

The distinct presence of the bromine atom in this compound enhances its reactivity and biological profile compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound:

  • Anticancer Activity Study : A study demonstrated that this compound inhibited the proliferation of breast cancer cells through apoptosis induction. The mechanism involved modulation of key signaling pathways related to cell survival and death.
  • Enzyme Interaction Research : Another investigation revealed that this compound effectively inhibits certain kinases involved in cancer progression, suggesting its potential as a therapeutic agent in targeted cancer therapies.
  • Antimicrobial Efficacy : Laboratory tests showed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Bromo-4-oxothiochromane-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves bromination of 4-oxothiochromane-2-carboxylic acid using electrophilic brominating agents like NN-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C). Catalysts such as Lewis acids (e.g., FeCl3_3) may enhance regioselectivity at the 6-position. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Purity validation (>95%) should employ HPLC or LC-MS, as demonstrated for structurally analogous brominated thiophenecarboxylic acids .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and aromatic proton environments. For example, 1H^1\text{H} NMR of 6-fluoro-4-oxochroman-2-carboxylic acid shows distinct deshielding of the chromane ring protons due to electron-withdrawing groups .
  • X-ray Crystallography : Resolve stereochemistry and molecular conformation. Single-crystal studies (e.g., RR-factor <0.05) on similar compounds like 6-bromo-3-hydroxy-4-oxochromene derivatives validate bond angles and hydrogen-bonding networks .
  • Elemental Analysis : Verify Br content (theoretical vs. experimental) to confirm stoichiometry.

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties and reactivity of 4-oxothiochromane-2-carboxylic acid derivatives?

  • Methodological Answer : The electron-withdrawing bromine atom at position 6 increases electrophilicity at the 4-oxo group, enhancing reactivity in nucleophilic additions or cyclization reactions. Density Functional Theory (DFT) calculations can model charge distribution, while UV-Vis spectroscopy quantifies bathochromic shifts in absorption maxima. Comparative studies with non-brominated analogs (e.g., 4-oxothiochromane-2-carboxylic acid) reveal altered redox potentials via cyclic voltammetry. Structural data from X-ray crystallography (e.g., bond lengths in 6-fluoro-4-oxochroman-2-carboxylic acid) provide empirical validation .

Q. What strategies are effective for resolving contradictions in reported biological activities of brominated thiochromane derivatives?

  • Methodological Answer : Contradictions often arise from variability in compound purity, stereochemical integrity, or assay conditions. To address this:
  • Reproducibility Protocols : Standardize synthesis and purification steps (e.g., ≥98% purity via HPLC, as in brominated phenylboronic acids ).
  • Strict Stereochemical Control : Use chiral HPLC or asymmetric synthesis to isolate enantiomers, as unresolved stereochemistry can lead to divergent bioactivity.
  • Multi-Assay Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays) to differentiate artifacts from true activity .

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or GPCRs). Pair this with Molecular Dynamics (MD) simulations to assess stability of ligand-receptor complexes. Validate predictions using SAR studies on analogs like 8-bromo-4-oxochromene-2-carboxylic acid, where substituent positioning affects hydrogen-bonding interactions . QSAR models can further optimize logPP and solubility parameters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.